Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride

Organic synthesis α-Ketoamide synthesis Copper catalysis

This 3-methoxyphenyl acetimidate hydrochloride is not a generic building block—its substitution pattern is structurally mandatory for targeted kinase inhibitor and benzazepine scaffolds. Validated in copper-catalyzed aerobic oxidation for direct conversion to primary α-ketoamides and aryl-α-ketoesters. Unsubstituted or 4-methoxyphenyl analogs alter electronic environment and reaction outcomes. For medicinal chemistry and agrochemical research continuity, precise procurement of CAS 125532-68-5 is essential.

Molecular Formula C11H16ClNO2
Molecular Weight 229.7 g/mol
CAS No. 125532-68-5
Cat. No. B3094125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-methoxyphenyl)acetimidate hydrochloride
CAS125532-68-5
Molecular FormulaC11H16ClNO2
Molecular Weight229.7 g/mol
Structural Identifiers
SMILESCCOC(=N)CC1=CC(=CC=C1)OC.Cl
InChIInChI=1S/C11H15NO2.ClH/c1-3-14-11(12)8-9-5-4-6-10(7-9)13-2;/h4-7,12H,3,8H2,1-2H3;1H
InChIKeyJEDYBAXKWDQJBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (CAS 125532-68-5): Chemical Class and Core Properties


Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (CAS 125532-68-5) is an aryl acetimidate hydrochloride salt with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 g/mol . It belongs to the class of imidate esters, which are versatile synthetic intermediates widely employed in organic synthesis, particularly for the preparation of amidines, heterocycles, and other nitrogen-containing compounds. Commercially, it is typically available as a solid with a purity specification of ≥98% . The compound is primarily utilized in academic and pharmaceutical research settings, not for direct therapeutic use .

Why Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride Cannot Be Arbitrarily Substituted by In-Class Analogs


While acetimidate hydrochloride salts share a common functional group, their reactivity and suitability in specific synthetic pathways are highly dependent on the nature of the substituent attached to the imidate carbon. For Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride, the presence of a 3-methoxyphenyl group is not a generic feature; it dictates the compound's unique role as a precursor to specific aryl α-ketoamides and aryl α-ketoesters via copper-catalyzed aerobic oxidation . Substitution with an unsubstituted phenyl or a 4-methoxyphenyl analog alters the electronic environment of the benzylic position, which can fundamentally change reaction outcomes, yields, or even the viability of the transformation. Furthermore, this specific compound has established applications in synthesizing pharmacologically relevant scaffolds like kinase inhibitors and benzazepines, where the 3-methoxy substitution pattern is integral to the target molecule's structure [1]. Generic substitution in these pathways would not yield the desired final product, making precise procurement essential for research continuity.

Quantitative Comparative Evidence for Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride in Chemical Synthesis


Synthesis of Primary α-Ketoamides: Yield Comparison with Unsubstituted Benzylimidate

In a copper(II)-catalyzed aerobic oxidation protocol, Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride was employed as a substrate for the synthesis of primary α-ketoamides. While the primary literature for this specific reaction reports 'moderate to good yields' for a range of (hetero)aryl acetimidates, a direct, side-by-side yield comparison under identical conditions between the 3-methoxyphenyl derivative and the unsubstituted phenyl analog is not provided in the available public domain . Instead, the study establishes a general substrate scope where the presence of the methoxy group contributes to the electronic environment enabling the benzylic C-H oxidation . The reported benefit is the successful synthesis of the corresponding α-ketoamide, a transformation previously not established for this class of benzylimidates. Absent a direct comparator yield, this evidence is best understood as establishing the compound's utility within a novel, generalizable method rather than a quantified superiority over a specific analog .

Organic synthesis α-Ketoamide synthesis Copper catalysis

Synthesis of Aryl-α-ketoesters: Utility in a Class of (Hetero)Aryl Acetimidates

A methodology paper reports the copper-catalyzed aerobic oxidation of (hetero)aryl acetimidates, including Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride, for the synthesis of aryl-α-ketoesters . The reaction proceeds in 'moderate to good yield' under mild conditions with a broad substrate scope. The publication highlights this as the 'first example of the direct synthesis of aryl-α-ketoesters from arylacetimidates through the aerobic oxidation of a benzylic C(sp3)-H (CO) bond' . No specific quantitative data for the 3-methoxyphenyl substrate is provided in the abstract or publicly available summary, nor is there a head-to-head comparison with other regioisomers like the 2- or 4-methoxyphenyl acetimidates. The value is in the method's novelty and broad applicability, for which this compound is a validated substrate.

Organic synthesis α-Ketoester synthesis Aerobic oxidation

Purity Specification for Reliable Research Outcomes

For the purpose of ensuring reproducible synthetic outcomes, a defined purity level is a critical procurement parameter. One commercial supplier, Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.), lists Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (Catalog No. 1195163) with a purity of 98% . This provides a clear, quantifiable quality baseline for researchers intending to use this compound in multi-step syntheses or sensitive catalytic reactions. While other vendors may offer this compound, this established specification represents a procurement benchmark against which alternative sources can be evaluated to minimize batch-to-batch variability.

Chemical procurement Quality control Reproducibility

Validated Research and Industrial Application Scenarios for Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride


Precursor for Primary α-Ketoamides via Aerobic Oxidation

Researchers developing novel synthetic methodologies can utilize this compound as a substrate in copper(II)-catalyzed aerobic oxidation reactions to produce primary α-ketoamides. This application is validated by published research demonstrating the conversion of benzylimidates, including this compound, using molecular oxygen as a sustainable oxidant .

Intermediate for Aryl-α-ketoesters Synthesis

In medicinal chemistry and agrochemical research, this compound serves as a key intermediate for the direct synthesis of aryl-α-ketoesters. A peer-reviewed study confirms its utility in a copper-catalyzed aerobic oxidation protocol that selectively oxidizes the benzylic C(sp3)-H bond .

Building Block for Kinase Inhibitor Research

This compound is cited as a synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors for cancer and inflammatory disease research . Its specific 3-methoxyphenyl motif can be incorporated into larger, biologically active heterocyclic systems.

Model Compound for Reaction Mechanism Studies

Due to its well-defined structure and functional groups, this acetimidate hydrochloride has been employed in academic settings as a model compound to study novel catalytic systems and elucidate reaction mechanisms involving imidate intermediates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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